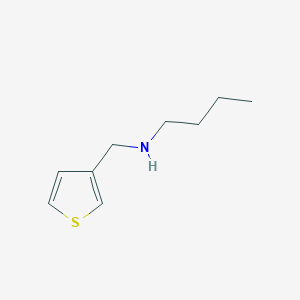

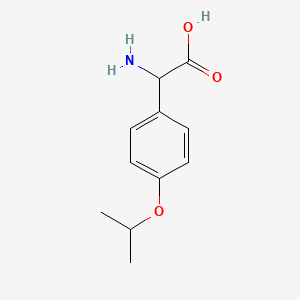

N-(thiophen-3-ylmethyl)butan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(thiophen-3-ylmethyl)butan-1-amine" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives and their chemical properties, which can be related to the compound . Thiophene derivatives are known for their significance in pharmaceutical, medicinal, and optoelectronic applications due to their unique chemical properties .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various methods, including Buchwald–Hartwig cross-coupling reactions, as seen in the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . Another method includes the reaction of aminopyrenes with lead dioxide to generate N-(arylthio)-pyrenylaminyl radicals . Although these methods do not directly pertain to the synthesis of "N-(thiophen-3-ylmethyl)butan-1-amine," they provide insight into the types of reactions that could potentially be used for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied using these methods, revealing its existence in the egzo-amino tautomeric form in the solid state . These techniques are crucial for establishing the molecular structure and understanding the tautomeric forms of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including oxidation and reactions with nucleophiles. For example, the oxidation of N-[(4-nitrophenyl)thio]-pyrenylamines leads to the formation of persistent aminyl radicals . The reactivity of these compounds with nucleophiles is also of interest, as seen in the synthesis of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the magnetic characterization of N-[(4-nitrophenyl)thio]-pyrenylaminyl radicals indicates strong antiferromagnetic interactions between the radical spins . The optoelectronic properties of N,N-diarylthiophen-2-amine units make them of great interest for the synthesis of optoelectronic devices . Additionally, the antimicrobial and antinociceptive activities of certain thiophene derivatives highlight their potential in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]- 4-[4-(4-trifluoro-methylphenyl)thiazol-2-yl]benzenesulfonamide, a compound with a structure similar to N-(thiophen-3-ylmethyl)butan-1-amine, has been studied extensively for its metabolism and excretion in rats. Metabolites identified in bile include pyridine N-oxide derivative, a primary amine resulting from N-dealkylation, and carboxylic acid derived from N-dealkylation. These findings help understand the metabolic pathways and potential applications of related compounds in pharmaceuticals (Tang et al., 2002).

Enzymatic N-Demethylation

The N-demethylation of tertiary amines, including compounds structurally related to N-(thiophen-3-ylmethyl)butan-1-amine, is a vital metabolic process. The kinetic primary isotope effect observed in the N-demethylation of tertiary amines suggests that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step, providing insights into the enzymatic reactions and their implications in drug metabolism and development (Abdel-Monem, 1975).

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, compounds related to N-(thiophen-3-ylmethyl)butan-1-amine, have shown potential antidepressant activity in preclinical studies. These compounds, especially those with electron-withdrawing groups, have demonstrated significant reduction in immobility time in force swimming and tail suspension tests, indicating their potential therapeutic use as antidepressants (Mathew et al., 2014).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including those structurally similar to N-(thiophen-3-ylmethyl)butan-1-amine. These processes are crucial for mineralizing resistant compounds and improving the efficacy of treatment schemes in industries where such compounds are prevalent. The study highlights the importance of AOPs in degrading amine-based compounds and paves the way for future research and application in waste management and environmental protection (Bhat & Gogate, 2021).

Antiulcer Activity

N-phenethyl-2-(isochroman-1-yl)-1-methylethylamine and its analogues, structurally related to N-(thiophen-3-ylmethyl)butan-1-amine, have shown significant antiulcer activity. The study suggests that a basic amine moiety is essential for antiulcer activity, offering insights into the therapeutic potential and mechanisms of related compounds in treating ulcers (Yamato et al., 1988).

Eigenschaften

IUPAC Name |

N-(thiophen-3-ylmethyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVKBQORUAAYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406038 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)butan-1-amine | |

CAS RN |

892592-54-0 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

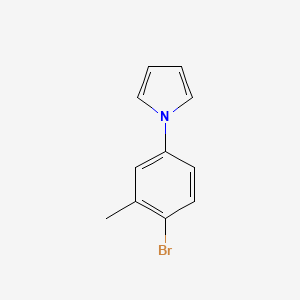

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

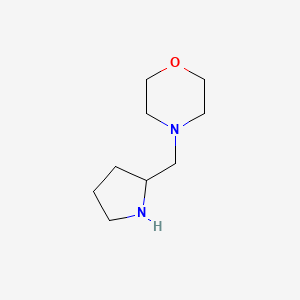

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)